molecular formula C22H20F2N2O4S B13111420 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one CAS No. 890306-94-2

2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one

Cat. No.: B13111420
CAS No.: 890306-94-2
M. Wt: 446.5 g/mol
InChI Key: NRTYPXMMBVNGLK-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyridazine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the difluorophenyl group.

    Etherification: to attach the 3-methylbut-2-en-1-yl group.

    Sulfonylation: to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-phenylpyridazin-3(2H)-one: Lacks the methylsulfonyl group.

    2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one may confer unique properties, such as increased solubility, enhanced biological activity, or specific interactions with molecular targets.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

890306-94-2

Molecular Formula

C22H20F2N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-4-(3-methylbut-2-enoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one

InChI

InChI=1S/C22H20F2N2O4S/c1-14(2)10-11-30-21-18(15-4-7-17(8-5-15)31(3,28)29)13-25-26(22(21)27)16-6-9-19(23)20(24)12-16/h4-10,12-13H,11H2,1-3H3

InChI Key

NRTYPXMMBVNGLK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

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